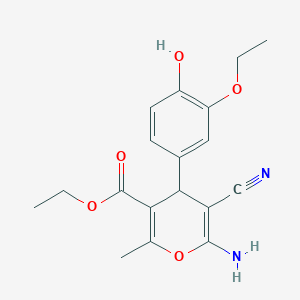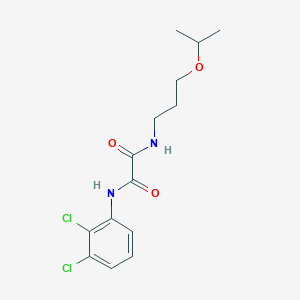![molecular formula C22H26ClFN2O B5156234 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide](/img/structure/B5156234.png)
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide, commonly known as [Compound Name], is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and is known to have various biochemical and physiological effects.
作用機序
[Compound Name] acts as a selective antagonist for dopamine D3 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the reward system of the brain. By blocking the action of dopamine, [Compound Name] can modulate the activity of the reward system and affect behavior.
Biochemical and Physiological Effects
[Compound Name] has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can have an impact on behavior and mood. It has also been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
実験室実験の利点と制限
One of the advantages of using [Compound Name] in lab experiments is its high selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using [Compound Name] is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions that can be explored in the study of [Compound Name]. One area of research could be the development of more potent and selective dopamine D3 receptor antagonists. Another area of research could be the exploration of the potential therapeutic applications of [Compound Name] in neurological disorders such as drug addiction and schizophrenia. Additionally, the use of [Compound Name] in combination with other drugs could be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, [Compound Name] is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] acts as a selective antagonist for dopamine D3 receptors and has various biochemical and physiological effects. While there are limitations to using [Compound Name] in lab experiments, there are several future directions that can be explored in the study of this compound.
合成法
The synthesis of [Compound Name] involves the reaction of 3-fluoro-N-methylbenzamide with 1-[2-(4-chlorophenyl)ethyl]-4-piperidinemethanol in the presence of a suitable base. The reaction yields [Compound Name] as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
科学的研究の応用
[Compound Name] has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] has been used as a radioligand for the imaging of dopamine D3 receptors in the brain. It has also been used as a tool to study the role of dopamine D3 receptors in drug addiction and other neurological disorders.
特性
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN2O/c1-25(22(27)19-3-2-4-21(24)15-19)16-18-10-13-26(14-11-18)12-9-17-5-7-20(23)8-6-17/h2-8,15,18H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYFBTDJNORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)

![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)